molecular formula C10H11FN4 B1453905 3-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine CAS No. 1340207-81-9

3-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine

Cat. No. B1453905
CAS RN: 1340207-81-9
M. Wt: 206.22 g/mol
InChI Key: PAJCNQGZNHYVIP-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine” are not well-documented in the literature .

Scientific Research Applications

Aurora Kinase Inhibitor

This compound has been investigated for its potential as an Aurora kinase inhibitor, which may be useful in treating cancer. The study presents a derivative of the compound that inhibits Aurora A, a kinase involved in cell division, suggesting its potential in cancer therapeutics (ロバート ヘンリー,ジェームズ, 2006).

Synthesis and Characterization

Another research effort involves the synthesis, characterization, and X-ray crystal study of pyrazole derivatives, including a similar compound. These derivatives have been identified for their antitumor, antifungal, and antibacterial pharmacophore sites, providing insights into their multifunctional biological activity (A. Titi et al., 2020).

Process Development and Synthesis

An environmentally benign and cost-effective route was developed for the large-scale preparation of a novel oxazolidinone antibacterial candidate involving a derivative of this compound. The study showcases an optimized synthetic strategy, contributing to the advancement of efficient drug manufacturing processes (Tao Yang et al., 2014).

Fluorous Synthesis

Research on the fluorous synthesis of disubstituted pyrimidines includes the use of a compound closely related to "3-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine". The study explores the application of fluorous synthesis techniques, indicating the compound's utility in facilitating easier purification processes (Wei Zhang, 2003).

Domino Reactions

The compound has been utilized in domino reactions for synthesizing highly functionalized pyrazolo[3,4-b]pyridines. This research highlights the efficiency of using this compound in reactions that form multiple bonds in a single operation, leading to significant advancements in organic synthesis (P. Gunasekaran et al., 2014).

Safety and Hazards

The safety and hazards associated with “3-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine” are not explicitly mentioned in the literature .

properties

IUPAC Name

3-fluoro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4/c1-7-8(6-14-15-7)5-13-10-9(11)3-2-4-12-10/h2-4,6H,5H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJCNQGZNHYVIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)CNC2=C(C=CC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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